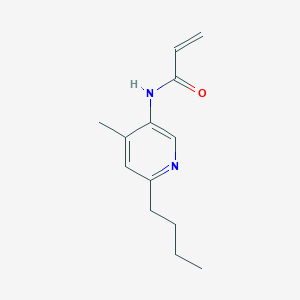
N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, commonly known as BM212, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that have been linked to a variety of physiological processes, including pain regulation, inflammation, and mood. By inhibiting FAAH, BM212 increases the levels of endocannabinoids in the body, which can have a range of effects on the body's systems.
Mécanisme D'action
BM212 works by inhibiting the enzyme N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, which is responsible for breaking down endocannabinoids. By inhibiting N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, BM212 increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a range of effects on the body's systems.
Biochemical and physiological effects:
BM212 has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that BM212 can reduce pain and inflammation, increase appetite, and improve mood. Additionally, BM212 has been shown to have potential as a treatment for conditions like epilepsy and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BM212 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, there are also limitations to using BM212 in lab experiments. Its potency and selectivity may make it difficult to use in certain experimental designs, and its effects on endocannabinoid levels may not be consistent across different animal models.
Orientations Futures
There are several potential future directions for research on BM212 and N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors more broadly. One area of interest is the development of more potent and selective N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors that can be used to study the role of endocannabinoids in different systems. Additionally, there is interest in exploring the therapeutic potential of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors for a range of conditions, including pain, inflammation, and mood disorders. Finally, there is a need for further research to better understand the mechanisms of action of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors like BM212 and to identify potential side effects and limitations of their use.
Méthodes De Synthèse
BM212 can be synthesized using a multi-step process that involves the reaction of various reagents with a starting material. The specific synthesis method used can vary depending on the desired purity and yield of the final product.
Applications De Recherche Scientifique
BM212 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors like BM212 can help to reduce pain, inflammation, and anxiety in animal models. Additionally, BM212 has been shown to have potential as a treatment for a range of conditions, including neuropathic pain, epilepsy, and mood disorders.
Propriétés
IUPAC Name |
N-(6-butyl-4-methylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-6-7-11-8-10(3)12(9-14-11)15-13(16)5-2/h5,8-9H,2,4,6-7H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLRTJDHDXXDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(C(=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)
![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)
![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)





![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)